

Technical Support Center: Modifying CH1055 for Enhanced Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CH1055	
Cat. No.:	B12422057	Get Quote

Welcome to the technical support center for the modification and characterization of the near-infrared II (NIR-II) fluorescent dye, **CH1055**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the quantum yield of **CH1055** and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is **CH1055** and what are its basic photophysical properties?

CH1055 is a near-infrared II (NIR-II) fluorescent dye with a donor-acceptor-donor (D-A-D) structure, specifically based on a benzobis(1,2,5-thiadiazole) core.[1] It is known for its emission in the NIR-II window, which allows for deeper tissue penetration and reduced autofluorescence in biological imaging.[2][3] Key properties are summarized in the table below.

Q2: Why is the quantum yield of **CH1055** low in aqueous solutions and how can it be improved?

The quantum yield of **CH1055**, particularly when derivatized with PEG for water solubility (**CH1055**-PEG), is relatively low (approximately 0.3% in aqueous solution).[1] This is a common challenge for many NIR-II organic dyes due to increased non-radiative decay pathways in aqueous environments.[3] Several strategies can be employed to enhance the quantum yield:

• Sulfonation: Introducing sulfonic acid groups can improve water solubility and has been shown to increase the fluorescence of **CH1055** derivatives, such as in the case of the



sulfonated analogue CH-4T which exhibited a significant fluorescence increase when complexed with bovine serum albumin.[1]

- PEGylation: While primarily for solubility, the length and nature of the polyethylene glycol (PEG) chain can influence the dye's microenvironment and potentially its quantum yield.
- Bioconjugation: Conjugating CH1055 to macromolecules like antibodies or affibodies can restrict the dye's conformational flexibility, which can reduce non-radiative decay and enhance fluorescence.
- Encapsulation: Incorporating CH1055 into nanoparticles or micelles can shield it from the aqueous environment and reduce aggregation-caused quenching, thereby improving its quantum yield.

Q3: What are the key considerations when modifying the **CH1055** structure?

When planning modifications to the **CH1055** core, it is important to consider the following:

- Site of Modification: **CH1055** possesses modifiable sites that allow for the attachment of functional groups to improve water solubility, biocompatibility, or for conjugation to targeting moieties.[4] The specific site of modification can impact the dye's electronic properties and, consequently, its quantum yield.
- Purity of Starting Materials: The purity of CH1055 and all reagents is critical for successful
 and reproducible modifications. Impurities can lead to side reactions and quenching of
 fluorescence.
- Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, pH,
 and reaction time is crucial for achieving the desired modification without degrading the dye.
- Purification of the Final Product: Proper purification is essential to remove unreacted starting materials and byproducts that can interfere with photophysical measurements and biological applications.

Troubleshooting Guides Low Quantum Yield After Modification

Troubleshooting & Optimization

Check Availability & Pricing

Symptom	Possible Cause	Troubleshooting Steps
Significantly lower than expected quantum yield	Impurities in the final product	- Re-purify the modified dye using appropriate chromatographic techniques (e.g., HPLC, size-exclusion chromatography) Characterize the purified product thoroughly (e.g., via mass spectrometry and NMR) to confirm its identity and purity.
Aggregation of the dye in the measurement solvent	- Measure the absorption spectrum at different concentrations to check for changes in spectral shape, which can indicate aggregation Use a different solvent or add surfactants to disrupt aggregates For bioconjugates, ensure optimal buffer conditions (pH, ionic strength) to prevent protein aggregation.	
Photodegradation of the dye	- Minimize exposure of the dye to light during synthesis, purification, and storage Use photostability assays to assess the dye's stability under the measurement conditions.	
Incorrect measurement parameters	- Ensure the absorbance of the sample at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects Use a well-characterized reference	



standard with a known quantum yield in the same spectral region (e.g., IR-26 for NIR-II). - Verify the calibration and spectral correction of the fluorometer.

Issues with Bioconjugation

Troubleshooting & Optimization

Check Availability & Pricing

Symptom	Possible Cause	Troubleshooting Steps
Low conjugation efficiency	Inactive dye or biomolecule	- Confirm the reactivity of the functional groups on both the dye and the biomolecule For NHS ester reactions, ensure the dye is fresh and has been stored under anhydrous conditions For maleimide reactions, ensure the biomolecule has free and accessible thiol groups.
Suboptimal reaction conditions	- Optimize the pH of the reaction buffer (typically pH 8.0-9.0 for NHS ester reactions and pH 6.5-7.5 for maleimide reactions) Adjust the molar ratio of dye to biomolecule Increase the reaction time or temperature if necessary, while monitoring for potential degradation.	
Precipitation during conjugation	Poor solubility of the dye- conjugate	- Perform the reaction in a buffer containing a co-solvent (e.g., DMSO, DMF) to improve the solubility of the dye Ensure the final concentration of the organic solvent is compatible with the stability of the biomolecule.
Loss of biomolecule activity after conjugation	Modification of critical functional residues	- Use site-specific conjugation methods to target residues away from the active site of the biomolecule Reduce the molar ratio of the dye to the



biomolecule to decrease the degree of labeling.

Data Presentation

Photophysical Properties of CH1055 and Derivatives

Compound	Excitation Max (nm)	Emission Max (nm)	Quantum Yield (%)	Solvent/Medi um	Reference
CH1055	~808	~1055	N/A	N/A	[5]
CH1055-PEG	~808	~1050	0.3	Aqueous solution	[1]
CH-4T (sulfonated)	N/A	N/A	50-fold increase with BSA	Bovine Serum Albumin	[1]

N/A: Not Available in the searched literature.

Experimental Protocols

Protocol 1: General Procedure for Sulfonation of CH1055

This protocol is a general guideline for the sulfonation of aromatic compounds and should be optimized for **CH1055**.

Materials:

- CH1055
- Fuming sulfuric acid (oleum) or concentrated sulfuric acid
- Anhydrous reaction solvent (e.g., dichloromethane)
- · Ice bath



- · Stir plate and stir bar
- Quenching solution (e.g., saturated sodium bicarbonate)
- Purification setup (e.g., HPLC)

Procedure:

- Dissolve CH1055 in the anhydrous reaction solvent in a round-bottom flask equipped with a stir bar.
- Cool the flask in an ice bath.
- Slowly add fuming sulfuric acid or concentrated sulfuric acid dropwise to the stirred solution.
 The reaction is exothermic and should be controlled carefully.
- Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) for a specified time (e.g., 1-4 hours). Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
- Once the reaction is complete, carefully quench the reaction by slowly adding the reaction mixture to a chilled quenching solution.
- Extract the sulfonated product into an appropriate organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product using a suitable chromatographic method (e.g., reverse-phase HPLC) to obtain the pure sulfonated CH1055 derivative.

Protocol 2: PEGylation of CH1055 using NHS Ester Chemistry

This protocol describes the conjugation of an amine-terminated PEG to a carboxylic acidfunctionalized **CH1055** via NHS ester chemistry.

Materials:



- Carboxylic acid-functionalized CH1055
- N-Hydroxysuccinimide (NHS)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Amine-terminated PEG (PEG-NH2)
- Anhydrous DMF or DMSO
- Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
- Purification setup (e.g., size-exclusion chromatography)

Procedure:

- Activation of CH1055:
 - Dissolve carboxylic acid-functionalized CH1055, NHS, and DCC (or EDC) in anhydrous DMF or DMSO.
 - Stir the reaction mixture at room temperature for several hours to form the CH1055-NHS ester.
- PEGylation Reaction:
 - o Dissolve PEG-NH2 in the reaction buffer.
 - Add the activated CH1055-NHS ester solution to the PEG-NH2 solution.
 - Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
- Purification:
 - Purify the CH1055-PEG conjugate by size-exclusion chromatography to remove unreacted PEG and small molecules.
 - Characterize the purified product by UV-Vis spectroscopy and mass spectrometry.



Protocol 3: Quantum Yield Measurement (Relative Method)

This protocol outlines the measurement of the fluorescence quantum yield of a modified **CH1055** derivative relative to a standard (e.g., IR-26).

Materials:

- Modified CH1055 sample
- Reference standard with a known quantum yield in the NIR-II range (e.g., IR-26 in a suitable solvent)
- Spectrofluorometer with a detector sensitive in the NIR-II region (e.g., InGaAs detector)
- UV-Vis spectrophotometer
- Cuvettes with a 1 cm path length
- Solvent (e.g., the same solvent for both sample and standard)

Procedure:

- Prepare a series of dilutions of both the modified CH1055 and the reference standard in the chosen solvent.
- Measure the absorbance of each dilution at the excitation wavelength using the UV-Vis spectrophotometer. The absorbance values should be in the range of 0.01 to 0.1 to minimize inner filter effects.
- Measure the fluorescence emission spectra of each dilution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
- Integrate the area under the emission curve for each spectrum.
- Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard. The plots should be linear.



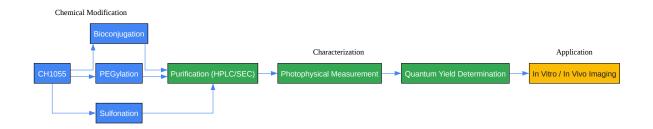
• Calculate the quantum yield of the sample (Φ sample) using the following equation:

 Φ _sample = Φ _ref * (Slope_sample / Slope_ref) * (n_sample^2 / n_ref^2)

Where:

- Φ_ref is the quantum yield of the reference standard.
- Slope_sample and Slope_ref are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.
- n_sample and n_ref are the refractive indices of the solvents used for the sample and reference, respectively (if they are different).

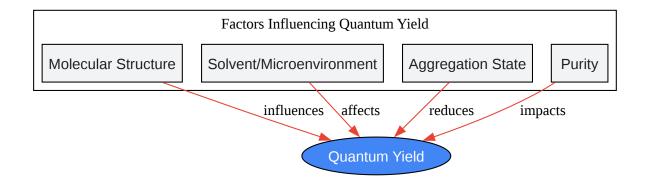
Visualizations



Click to download full resolution via product page

Caption: General workflow for modifying CH1055 to improve its quantum yield.





Click to download full resolution via product page

Caption: Key factors influencing the quantum yield of CH1055.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ch12: Aromatic sulfonation [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent Progress in Second Near-Infrared (NIR-II) Fluorescence Imaging in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- To cite this document: BenchChem. [Technical Support Center: Modifying CH1055 for Enhanced Quantum Yield]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422057#modifying-ch1055-for-better-quantum-yield]

Disclaimer & Data Validity:





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com